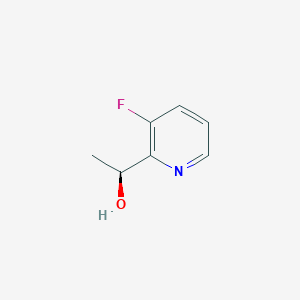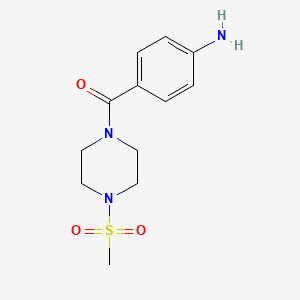
(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone
Übersicht
Beschreibung
(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone, also known as SMM-189, is a small molecule compound that has been studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the serotonin 5-HT7 receptor, which plays a role in regulating mood, anxiety, and cognition. In
Wissenschaftliche Forschungsanwendungen
Piperazine Derivatives in Drug Development
Piperazine rings are common in a variety of pharmaceutical compounds, demonstrating a wide range of biological activities. These include antipsychotic, antidepressant, antihistamine, and anticancer properties. The versatility of the piperazine structure allows for modifications that can lead to significant pharmacological effects. Research into piperazine derivatives aims to explore these properties for the development of new therapeutic agents. For example, piperazine derivatives are examined for their potential as dopamine D2 receptor ligands, which are critical in the treatment of neuropsychiatric disorders such as schizophrenia and Parkinson's disease (Jůza et al., 2022).
Molecular Design and Chemical Synthesis
The synthesis and evaluation of ligands that include piperazine groups focus on their role in enhancing the potency and selectivity of binding affinity at targeted receptors. This research is foundational in drug design, where the aim is to develop compounds with improved efficacy and safety profiles. Studies in this area might involve the exploration of how different substituents on the piperazine ring affect the biological activity and pharmacokinetics of the compounds (Sikazwe et al., 2009).
Therapeutic Potential and Patent Landscape
The therapeutic applications and patent landscape of piperazine derivatives have been a subject of extensive review. These compounds have shown promise across a range of applications, including as CNS agents, anticancer, cardio-protective agents, antiviral, anti-tuberculosis, anti-inflammatory, and antidiabetic drugs. The flexibility of the piperazine core in drug design highlights its potential to serve as a basis for developing new therapeutic agents for various diseases. Such reviews provide insights into the ongoing research and future directions in the therapeutic use of piperazine derivatives (Rathi et al., 2016).
Eigenschaften
IUPAC Name |
(4-aminophenyl)-(4-methylsulfonylpiperazin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3S/c1-19(17,18)15-8-6-14(7-9-15)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJYUMFUQLDXKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Aminophenyl)-(4-methanesulfonyl-piperazin-1-yl)-methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



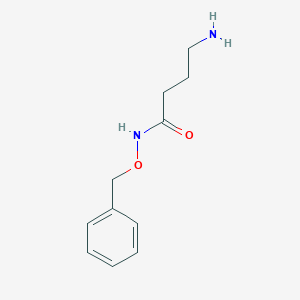
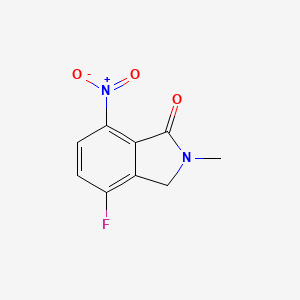
![tert-butyl N-{[3-amino-5-(trifluoromethyl)phenyl]methyl}carbamate](/img/structure/B1444781.png)



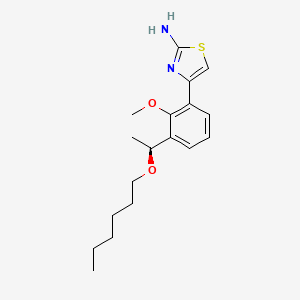



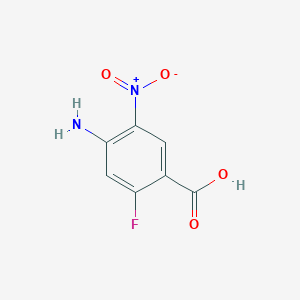
![5,7-Dioxaspiro[2.5]oct-6-ylmethanol](/img/structure/B1444795.png)
![Benzyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B1444797.png)
